molecular formula C9H7ClN2O2S B14017252 2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione

2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione

Cat. No.: B14017252
M. Wt: 242.68 g/mol
InChI Key: KLJUYFMDCXXFCD-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4’-imidazolidine]-2’,5’-dione is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a thiophene ring and an imidazolidine ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4’-imidazolidine]-2’,5’-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the chloro and imidazolidine groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4’-imidazolidine]-2’,5’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4’-imidazolidine]-2’,5’-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4’-cyclohexane]-4-one
  • 2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4’-pyrrolidine]-2’,5’-dione

Uniqueness

2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4’-imidazolidine]-2’,5’-dione is unique due to the presence of both a thiophene ring and an imidazolidine ring in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

2-chlorospiro[5,6-dihydrocyclopenta[b]thiophene-4,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C9H7ClN2O2S/c10-6-3-4-5(15-6)1-2-9(4)7(13)11-8(14)12-9/h3H,1-2H2,(H2,11,12,13,14)

InChI Key

KLJUYFMDCXXFCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C1SC(=C3)Cl)C(=O)NC(=O)N2

Origin of Product

United States

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